molecular formula C9H13Cl2N3 B1393598 1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride CAS No. 1266689-40-0

1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

Cat. No. B1393598
CAS RN: 1266689-40-0
M. Wt: 234.12 g/mol
InChI Key: ZIRCCCYAELHTMM-UHFFFAOYSA-N
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Description

“1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .


Molecular Structure Analysis

The molecular structure of “1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is considered as a privileged structure because of its occurrence in many natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .

Scientific Research Applications

Medicinal Chemistry

This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It has been particularly noted for its potential in the development of novel drug candidates for Alzheimer’s disease as it shows promise as an inhibitor for enzymes like AChE, BChE, and sLOX-1 .

Material Science

The structural character of imidazopyridine moieties, such as 1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride, makes them useful in material science. Their properties can be leveraged in creating new materials with desired features .

Life Science Research

Scientists utilize this compound in life science research due to its biological relevance and potential therapeutic effects. It is involved in studies ranging from cellular processes to complex disease mechanisms .

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for creating a variety of complex molecules. Its reactivity and stability under different conditions make it a valuable asset in synthetic chemistry laboratories .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton provide new initiatives to the chemists .

properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRCCCYAELHTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 6
1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

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